molecular formula C7H8N2 B3384808 1-ethyl-4-ethynyl-1H-pyrazole CAS No. 573982-81-7

1-ethyl-4-ethynyl-1H-pyrazole

Cat. No.: B3384808
CAS No.: 573982-81-7
M. Wt: 120.15 g/mol
InChI Key: GRNLVMIFGKUZFL-UHFFFAOYSA-N
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Description

1-ethyl-4-ethynyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl group at the first position and an ethynyl group at the fourth position of the pyrazole ring. It has the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-4-ethynyl-1H-pyrazole can be synthesized through various methods, including:

  • Sonogashira Coupling Reaction: : This method involves the coupling of 1-ethyl-4-iodo-1H-pyrazole with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

  • Alkyne Addition: : Another method involves the addition of ethynylmagnesium bromide to 1-ethyl-4-chloro-1H-pyrazole. This reaction is performed in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions due to their efficiency and high yield. The use of continuous flow reactors can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

  • Oxidation: : The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.

  • Reduction: : The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of 1-ethyl-4-oxo-1H-pyrazole.

    Reduction: Formation of 1-ethyl-4-ethyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-ethyl-4-ethynyl-1H-pyrazole has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.

  • Medicine: : Explored for its potential therapeutic effects. Derivatives of pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic activities.

  • Industry: : Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-ethynyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-ethynyl-1H-pyrazole: Lacks the ethyl group, which may affect its solubility and reactivity.

    1-ethyl-4-methyl-1H-pyrazole: Contains a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

Uniqueness

1-ethyl-4-ethynyl-1H-pyrazole is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. The ethynyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

1-ethyl-4-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-5-8-9(4-2)6-7/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNLVMIFGKUZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573982-81-7
Record name 1-ethyl-4-ethynyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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